3-Nitroso-3-azabicyclo[3.3.1]nonane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62784-55-8 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-nitroso-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14N2O/c11-9-10-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6H2 |
InChI Key |
MZYMXPUJMFZZTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)CN(C2)N=O |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of 3 Nitroso 3 Azabicyclo 3.3.1 Nonane Systems
Preferred Ring Conformations: Twin-Chair and Chair-Boat Equilibria
The conformational landscape of 3-azabicyclo[3.3.1]nonane and its derivatives is primarily dominated by two key arrangements: the twin-chair (or chair-chair) and the chair-boat conformations. rsc.orglibretexts.org The parent 3-azabicyclo[3.3.1]nonane system, in the absence of substitution at the 7-position, typically favors a twin-chair conformation. rsc.orgrsc.org In this arrangement, both six-membered rings adopt a chair-like geometry. researchgate.netnih.gov However, this conformation is not without its inherent strains. A notable feature is the considerable distortion of the cyclohexane (B81311) ring due to the repulsive interaction between the lone pair of electrons on the nitrogen atom (N3) and the hydrogen atom at the C7 position. rsc.orgrsc.org
The introduction of substituents can significantly influence the conformational equilibrium. For instance, the presence of a 7-endo substituent can destabilize the twin-chair conformation due to severe steric interactions with the nitrogen's lone pair, thereby favoring a chair-boat arrangement. rsc.org In a chair-boat conformation, one ring maintains a chair geometry while the other adopts a boat form. researchgate.netnih.gov This is often observed in derivatives like 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones to mitigate steric repulsion between the aryl groups and lone pair-lone pair repulsion between the nitrogen atoms. rsc.orgnih.gov
In the case of 3-Nitroso-3-azabicyclo[3.3.1]nonane, the N-nitrosation introduces an sp2 character to the nitrogen, which can alter the balance of these conformational preferences. rsc.orgnih.gov While the twin-chair remains a significant conformation, the interplay of steric and electronic factors introduced by the nitroso group adds another layer of complexity to the conformational analysis. Detailed NMR and X-ray crystallographic studies of various derivatives have been instrumental in elucidating these equilibria. For example, studies on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have confirmed the predominance of the twin-chair conformation with equatorial orientations of the substituent groups. researchgate.netnih.gov
| Compound/Derivative | Predominant Conformation | Key Influencing Factors | Citation |
|---|---|---|---|
| Unsubstituted 3-Azabicyclo[3.3.1]nonane | Twin-Chair | Repulsion between N3 lone pair and C7-H | rsc.orgrsc.org |
| 3-Azabicyclo[3.3.1]nonane with 7-endo substituent | Chair-Boat | Steric interaction between N3 lone pair and 7-endo substituent | rsc.org |
| 2,4,6,8-Tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones | Chair-Boat | Avoidance of 1,3-diaxial steric repulsion and lone pair-lone pair repulsion | rsc.orgnih.gov |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones | Twin-Chair | Equatorial orientation of substituents | researchgate.netnih.gov |
Influence of the N-Nitroso Group on Bicyclic Geometry
The introduction of a nitroso (-N=O) group at the nitrogen of the 3-azabicyclo[3.3.1]nonane skeleton has profound consequences for the molecule's geometry and dynamic behavior. This is primarily due to the electronic nature of the nitrosamino moiety and the steric interactions it introduces.
A key characteristic of N-nitrosamines is the restricted rotation around the nitrogen-nitrogen (N-N) bond. This is a result of the partial double bond character arising from the resonance between the neutral and a polar form (>N-N=O ↔ >N+=N-O-). lookchem.com This restricted rotation leads to the possibility of syn and anti isomers, which can often be observed and characterized by variable temperature NMR spectroscopy. lookchem.com In the context of the rigid 3-azabicyclo[3.3.1]nonane framework, this rotational barrier introduces an element of chirality to the molecule. mostwiedzy.pl The conversion between the two enantiomeric forms occurs through the rotation of the nitroso group. mostwiedzy.pl
The energy barrier to rotation around the N-N bond in N-nitrosamines is typically in the range of 23-25 kcal/mol for planar systems. lookchem.com However, in the case of certain this compound derivatives, such as N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes, unusually low N-N rotation barriers of 12-15 kcal/mol have been observed. lookchem.comacs.org This significant decrease is attributed to a substantial deviation of the nitrosamino system from planarity, leading to a pyramidal character of the amino nitrogen. lookchem.comacs.org This non-planarity is a direct consequence of steric strain, as discussed in the subsequent section.
Dynamic NMR studies are crucial for determining the activation parameters of this rotational process. lookchem.com At lower temperatures, the syn and anti orientations of the nitroso oxygen relative to the bicyclic framework can be distinguished, leading to separate signals in the NMR spectrum. As the temperature increases, these signals coalesce, allowing for the calculation of the rotational energy barrier. lookchem.com
| System | N-N Rotational Barrier (kcal/mol) | Key Feature | Citation |
|---|---|---|---|
| Planar Nitrosamine (B1359907) Systems | ~23-25 | Planar nitrosamino group | lookchem.com |
| N-Nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes | 12-15 | Significant deviation from planarity | lookchem.comacs.org |
Stereoelectronic Effects in 3-Azabicyclo[3.3.1]nonane Structures
Beyond classical steric interactions, stereoelectronic effects play a critical role in dictating the conformation and reactivity of 3-azabicyclo[3.3.1]nonane systems. These effects involve the interaction of electron orbitals through space or through bonds.
Through-bond interactions, a type of hyperconjugative or conjugative effect, can have a significant and sometimes puzzling influence on the reactivity of 3-azabicyclo[3.3.1]nonanes. nih.govchemrxiv.org These interactions involve the delocalization of electron density between filled and empty orbitals that are not directly adjacent but are connected through the sigma bond framework. Computational studies using density functional theory (DFT) have been instrumental in unraveling the role of these remote stereoelectronic effects. nih.govchemrxiv.org For example, such analyses have helped to explain differing reactivities between seemingly similar derivatives by highlighting the importance of through-bond hyperconjugation. nih.govchemrxiv.org In some instances, through-bond interactions can be observed between the nitrogen lone pair and substituents at other positions in the bicyclic system. researchgate.net
The nonplanarity of the nitrosamino group in certain this compound derivatives is largely driven by a specific type of steric strain known as pseudoallylic A(1,3) strain. lookchem.comacs.org This strain arises from the steric interaction between the N-nitroso group and neighboring substituents, particularly those fixed in equatorial positions on the bicyclic skeleton. lookchem.comacs.org In the case of N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes, the steric clash between the nitroso group and the equatorial aryl substituents forces the nitrosamino moiety out of planarity. nih.govlookchem.comacs.org This pyramidalization of the amino nitrogen reduces the steric repulsion and is a key factor contributing to the unusually low N-N rotational barriers observed in these systems. lookchem.comacs.org This A(1,3) strain can be a more dominant repulsive factor than other steric interactions, ultimately dictating the preferred conformation. rsc.orgnih.gov
Chirality and Optical Properties of N-Nitrosated Azabicyclo[3.e]nonanes
The introduction of a nitroso group onto the nitrogen atom of the 3-azabicyclo[3.3.1]nonane skeleton induces chirality, transforming the otherwise symmetric molecule into a chiral entity. mostwiedzy.pl This chirality arises primarily from the restricted rotation around the N-N bond, a consequence of the partial double bond character resulting from resonance. mostwiedzy.placs.org This restricted rotation, coupled with the inherent geometry of the bicyclic system, leads to distinct stereochemical and chiroptical properties in these N-nitrosated compounds.
The conformational landscape of these systems is complex. While the parent 3-azabicyclo[3.3.1]nonane can exist in chair-chair (CC), boat-chair (BC), and twin-boat (BB) conformations, N-nitrosation significantly influences the conformational preference. nih.govrsc.org The introduction of the nitroso group imposes a greater sp² character on the nitrogen atoms, which can alter the balance of steric and electronic interactions within the molecule. nih.govrsc.org Specifically, allylic strain (A(1,3) strain) between the nitroso group and adjacent substituents often becomes a dominant repulsive factor, favoring certain conformations over others. nih.govrsc.org For instance, in some diaryl-substituted derivatives, the chair-chair conformation is preferred to minimize this strain. lookchem.com
Spontaneous Generation of Chirality in Bicyclic N-Nitrosamines
A remarkable feature of certain bicyclic N-nitrosamines, including derivatives of 3-azabicyclo[3.3.1]nonane, is their ability to undergo spontaneous resolution upon crystallization. mostwiedzy.pl This phenomenon leads to the formation of conglomerates, which are physical mixtures of enantiomerically pure crystals. mostwiedzy.pl These compounds often crystallize in chiral Sohncke space groups, such as P212121, facilitating their resolution by manual separation of the enantiomorphous crystals. mostwiedzy.pl
The chirality in these systems is fundamentally linked to the non-planar nature of the N-nitrosoamino chromophore. mostwiedzy.pl The pyramidal character of the amino nitrogen, induced by pseudoallylic strain, results in an inherently chiral NNO group. mostwiedzy.pl The helicity of this non-planar nitrosamine group, described as either P (positive) or M (negative) based on the C-N-N=O torsion angle, dictates the sign of the Cotton effects observed in their circular dichroism (CD) spectra. mostwiedzy.pl A simple helicity rule has been proposed: a P-twisted chromophore results in a positive and then negative Cotton effect at higher and lower wavelengths, respectively, while an M-twisted chromophore shows the opposite pattern. mostwiedzy.pl
It is important to note that while these N-nitrosamines can be resolved in the solid state, they often racemize rapidly in solution. mostwiedzy.plresearchgate.net This racemization occurs through the rotation of the nitroso group, a process with a measurable energy barrier. mostwiedzy.plresearchgate.net The first-order kinetics of this racemization in solution can be monitored using polarimetry to determine the rotational barriers. researchgate.net
Enantiomer Resolution and Absolute Configuration Assignment
The resolution of enantiomers of N-nitrosated azabicyclo[3.3.1]nonanes can be achieved through several methods. As mentioned, spontaneous resolution during crystallization allows for mechanical separation of enantiomers. mostwiedzy.pl Classical resolution methods involving the formation of diastereomeric salts with a chiral resolving agent have also been successfully employed. mostwiedzy.pl For instance, the use of a chiral acid to form a salt with the parent amine, followed by fractional crystallization and subsequent nitrosation, can yield enantiomerically enriched N-nitrosamines. mostwiedzy.pl
The assignment of the absolute configuration of the resolved enantiomers is a critical step. X-ray crystallography is a powerful tool for this purpose, providing unambiguous determination of the three-dimensional structure and, consequently, the absolute configuration. mostwiedzy.pl In the absence of suitable crystals for X-ray analysis, chiroptical methods, particularly circular dichroism (CD) spectroscopy, are invaluable. By comparing the CD spectrum of an unknown enantiomer with that of a reference compound whose absolute configuration has been established, the configuration can be assigned. mostwiedzy.pl The sign of the Cotton effect corresponding to the n→π* electronic transition of the nitrosamine chromophore is directly correlated with the helicity of the NNO group and, therefore, the absolute configuration of the molecule. mostwiedzy.pl
NMR spectroscopy, in conjunction with chiral solvating agents or through the formation of diastereomeric complexes, can also be utilized to assign the absolute configuration of related 3-azabicyclo[3.3.1]nonane derivatives. researchgate.net
Reactivity and Mechanistic Studies of 3 Nitroso 3 Azabicyclo 3.3.1 Nonane
Thermal Reactivity Profiles of N-Nitroso Azabicyclic Compounds
The thermal stability of N-nitroso compounds is a critical aspect of their chemistry, often dictating their handling and reaction conditions. While specific data for 3-Nitroso-3-azabicyclo[3.3.1]nonane is not extensively detailed in readily available literature, studies on analogous N-nitroso azabicyclic compounds provide significant insights.
The thermal reactivity of N-nitroso compounds, such as those derived from 1,3,5,7-tetraazabicyclo[3.3.1]nonane, has been investigated using techniques like non-isothermal differential thermal analysis. nih.gov These studies reveal that the stability and decomposition pathways are highly dependent on the molecular structure and the presence of other functional groups. For instance, the thermal reactivity of 3,7-dinitroso-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DNPT) has been compared with other nitro and nitroso compounds, and its reactivity is influenced by contaminants like ammonium (B1175870) nitrate (B79036). nih.gov The destabilizing effect of ammonium nitrate is attributed to an acidolytic attack by nitric acid on the nitrogen atoms within the molecule. nih.gov
In some cases, azodioxy dimers can be thermally and reversibly cleaved to their corresponding monomeric nitroso compounds. nih.gov These monomers can then undergo thermal homolytic cleavage of the C–NO bond to generate reactive carbon-centered radicals and the persistent nitric oxide (NO) radical. nih.gov This process is exemplified by the reaction of azodioxy compounds with styrenes, leading to 1,2-difunctionalized products. nih.gov The bond dissociation energy of the C-nitroso bond is a key factor in the thermal stability of these compounds. nih.gov
Furthermore, conformational studies on N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes have shown unusually low barriers to N-N rotation (12-15 kcal/mol). nih.gov This is attributed to a significant deviation of the nitrosamino group from planarity due to steric strain with adjacent aryl substituents. nih.gov This non-planarity, confirmed by X-ray crystallography, influences the thermal and chemical reactivity of the molecule. nih.gov
The following table summarizes the observed thermal behavior of some N-nitroso azabicyclic compounds and related structures.
| Compound/System | Observation | Method of Study | Reference |
| 3,7-Dinitroso-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DNPT) | Exhibits relatively high reactivity in the presence of ammonium nitrate. | Differential Thermal Analysis | nih.gov |
| Azodioxy dimers | Thermally cleave to monomeric nitroso compounds, which then form C-radicals. | Mechanistic Studies, DFT Calculations | nih.gov |
| N-Nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes | Show low N-N rotation barriers due to steric strain. | Variable Temperature NMR, X-ray Crystallography | nih.gov |
Reaction Pathways Involving Nitrosonium (NO+) Ions
The nitrosonium ion (NO+) is a key electrophilic species in the chemistry of N-nitroso compounds. Its interaction with azabicyclic systems can lead to a variety of transformations, including electrophilic attack at nitrogen centers and the formation of nitroso intermediates in more complex reaction sequences.
The nitrogen atoms in azabicyclic structures are susceptible to electrophilic attack. In the context of N-nitroso compounds, this reactivity is often associated with the process of nitrosation. The formation of N-nitroso compounds itself involves the reaction of a secondary amine with a nitrosating agent, which can be a source of nitrosonium ions. researchgate.net The mechanism of such reactions has been extensively studied, revealing the involvement of various reactive intermediates and the influence of catalysts. researchgate.netnih.gov
In the nitrolysis of related compounds like 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DPT) to produce HMX, it is proposed that electrophilic species such as NO+ and NO2+ attack the nitrogen atoms at positions 3 and 7. researchgate.net This leads to the formation of cationic intermediates that are subsequently attacked by nucleophiles like water, causing the bicyclic structure to open. researchgate.net The presence of nitrogen oxides in the reaction mixture can significantly influence these pathways.
The reactivity of the nitrogen centers is also governed by their electronic properties. Computational studies have shown a correlation between the calculated electronic charges on the nitrogen atoms and their susceptibility to electrophilic attack. nih.gov Nitrogen atoms with more negative charges are more likely to be attacked by electrophiles like the nitrosonium ion. nih.gov
N-nitroso compounds can act as crucial intermediates in multi-step syntheses. For example, in the synthesis of the explosive HMX from DPT, the formation of 1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane (MNX) is a key step. researchgate.netresearchgate.net This intermediate is formed through a process that can involve both nitrosolysis and nitrolysis. researchgate.net The conditions of the reaction, such as the presence of water or nitrogen oxides, can favor the formation of this nitroso intermediate but may hinder its subsequent conversion to the final product. researchgate.net
The following table highlights key aspects of reactions involving nitrosonium ions and nitroso intermediates.
| Reaction/Process | Key Feature | Relevant Compound(s) | Reference |
| Nitrosation of amines | Electrophilic attack of NO+ on nitrogen. | General secondary amines | researchgate.netnih.gov |
| Nitrolysis of DPT | Proposed attack of NO+ on ring nitrogens. | 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DPT) | researchgate.net |
| HMX Synthesis | Formation of a stable nitroso intermediate. | 1-Nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane (MNX) | researchgate.netresearchgate.net |
Nitroso Group Transfer Reactions
N-nitroso compounds can participate in reactions where the nitroso group is transferred from one molecule to another. This process, known as transnitrosation, is particularly relevant for N-nitrosamides and N-nitrososulfonamides. While specific studies on this compound are limited, the general principles of nitroso group transfer can be applied.
Studies on N-methyl-N-nitrosobenzenesulfonamides have shown that they can transfer their nitroso group to primary and secondary amines. researchgate.net The rate of this reaction is influenced by the electronic properties of the nitrosating agent, with electron-withdrawing groups on the aromatic ring accelerating the transfer. researchgate.net These reactions are also subject to acid catalysis. researchgate.net
The mechanism of nitroso group transfer can be complex, potentially proceeding through different pathways depending on the reaction conditions and the nature of the reactants. For instance, in the decomposition of S-nitrosocysteine, an intramolecular nitroso group transfer has been proposed, leading to the formation of a primary N-nitrosamine that subsequently decomposes. researchgate.net
These reactions are significant as they represent a pathway for the formation of new N-nitroso compounds and can be a factor in the biological activity and environmental fate of these substances. researchgate.net
Influence of Reaction Conditions on Reaction Rates and Selectivity
The outcome of reactions involving this compound and related compounds is highly dependent on the reaction conditions. Factors such as temperature, solvent, pH, and the presence of catalysts can significantly affect both the rate of reaction and the selectivity towards different products.
In the synthesis of HMX from DPT, the reaction temperature and the composition of the nitrating mixture are critical. researchgate.net The presence of small amounts of water and nitrogen oxides can be beneficial for the formation of the nitroso intermediate MNX, but an excess can hinder its conversion to HMX. researchgate.net This highlights the delicate balance of reaction conditions required to achieve high yields and selectivity.
The conformational properties of N-nitroso azabicyclic compounds can also be influenced by the reaction environment. For example, the barriers to rotation around the N-N bond in N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes were studied using variable temperature NMR, demonstrating the effect of temperature on the dynamic behavior of these molecules. nih.gov
In nitroso-ene reactions, the choice of solvent and the presence of additives can influence the reaction pathway and the stability of intermediates. pku.edu.cn DFT calculations have been used to model these reactions and have shown that the reaction can proceed in a stepwise manner through diradical or zwitterionic intermediates, with the transition state energies being influenced by the solvent. pku.edu.cn
The following table provides examples of how reaction conditions can influence the reactivity of N-nitroso compounds.
| Reaction | Influencing Factor | Effect | Reference |
| HMX Synthesis from DPT | Water and N2O4 concentration | Affects formation and conversion of nitroso intermediate. | researchgate.net |
| N-N bond rotation | Temperature | Affects the rate of conformational interchange. | nih.gov |
| Nitroso-ene cyclization | Solvent | Influences the stability of intermediates and transition states. | pku.edu.cn |
Spectroscopic Characterization Techniques for 3 Nitroso 3 Azabicyclo 3.3.1 Nonane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of 3-Nitroso-3-azabicyclo[3.3.1]nonane in solution. The presence of the nitroso group introduces significant stereochemical and dynamic features, which are observable by various NMR experiments.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus in the molecule. A key feature of N-nitrosamines is the restricted rotation around the N–N bond due to its partial double-bond character. mostwiedzy.pl This phenomenon results in the existence of two distinct geometric isomers (rotamers), referred to as syn and anti, which are often observable as separate sets of signals on the NMR timescale at room temperature. lookchem.comresearchgate.net
In the ¹H NMR spectrum, the protons on the carbons alpha to the nitrogen (C-2 and C-4) are particularly sensitive to the orientation of the nitroso group. researchgate.net The bicyclic framework of the 3-azabicyclo[3.3.1]nonane system typically shows complex multiplets for the methylene (B1212753) protons. orgsyn.org The bridgehead protons (H-1 and H-5) usually appear as distinct signals. researchgate.net The presence of the nitroso group leads to a general downfield shift of adjacent protons. For the parent 3-azabicyclo[3.3.1]nonane, the ¹H NMR signals appear within a specific range, which is altered upon N-nitrosation. orgsyn.org
The ¹³C NMR spectrum similarly displays two sets of resonances for the syn and anti rotamers, with the signals for C-2 and C-4 being most affected. lookchem.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, which is essential for assigning the carbons of the bicyclic system. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Analogues
Data are presented for analogous structures and illustrate the typical chemical shift ranges and the presence of rotamers. Chemical shifts (δ) are in ppm.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| 1, 5 (Bridgehead) | ~2.5 - 3.0 | ~30 - 36 | rsc.orgrsc.org |
| 2, 4 (α to N-NO, syn) | ~3.5 - 4.5 | ~48 - 55 | lookchem.comrsc.org |
| 2, 4 (α to N-NO, anti) | ~4.5 - 5.5 | ~45 - 52 | lookchem.comrsc.org |
| 6, 8 (Methylene) | ~1.5 - 2.2 | ~18 - 28 | orgsyn.org |
| 7 (Methylene) | ~1.6 - 2.0 | ~25 - 30 | orgsyn.org |
| 9 (Methylene Bridge) | ~1.9 - 2.4 | ~35 - 40 | rsc.org |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of this compound and for determining its stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (¹H-¹H correlations), allowing for the mapping of the proton spin systems within the two piperidine (B6355638) rings of the bicyclic structure. researchgate.netnih.govrsc.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing definitive C-H assignments. researchgate.netnih.govrsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical assignments as it detects through-space correlations between protons that are in close proximity. researchgate.netnih.gov For this compound, NOESY experiments can confirm the preferred twin-chair conformation by showing correlations between specific axial and equatorial protons. researchgate.netmdpi.com Furthermore, it can establish the relative orientation of the nitroso group by identifying NOEs between the oxygen atom's syn protons and other protons in the ring system. mdpi.com
The restricted rotation about the N-N bond in this compound gives rise to a dynamic equilibrium between the syn and anti rotamers. mostwiedzy.pl Variable-Temperature (VT) NMR spectroscopy is the primary technique used to study this conformational exchange process. lookchem.comacs.org
At low temperatures, the exchange is slow on the NMR timescale, and separate, sharp signals are observed for each rotamer. lookchem.comniscpr.res.in As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at a specific coalescence temperature (Tc). niscpr.res.in
Analysis of the spectra at different temperatures allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. niscpr.res.in For related N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes, these barriers are found to be unusually low (12–15 kcal/mol). lookchem.comacs.org This is attributed to a significant deviation of the nitrosamino group from planarity, which is caused by strong steric strain (A(1,3) strain) between the nitroso group and substituents on the bicyclic skeleton. lookchem.comacs.orgrsc.orgnih.gov
Table 2: Dynamic NMR Parameters for N-N Bond Rotation in Analogous N-Nitroso Bicyclic Systems
| Parameter | Typical Value | Significance | Reference |
|---|---|---|---|
| Coalescence Temperature (Tc) | Varies with magnetic field and chemical shift difference | Temperature at which two exchanging signals merge into one. | niscpr.res.in |
| Free Energy of Activation (ΔG‡) | 12-15 kcal/mol | Energy barrier for the interconversion of syn and anti rotamers. | lookchem.comacs.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound, the most diagnostic absorption is that of the N=O stretching vibration of the nitroso group. This band typically appears in the region of 1430-1490 cm⁻¹. The exact position can provide clues about the electronic environment and conformation. The spectrum also displays characteristic C-H stretching vibrations for the aliphatic bicyclic framework, typically in the 2850-3000 cm⁻¹ region, as well as C-H bending vibrations at lower wavenumbers. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C-H (alkane) | Stretching | 2850 - 3000 | iucr.org |
| N-N=O | Stretching | 1430 - 1490 | researchgate.net |
| C-H (alkane) | Bending | ~1350 - 1470 | iucr.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the exact mass of the molecular ion ([M]⁺), allowing for the confirmation of the molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum offers structural clues. For bicyclic amines and their derivatives, fragmentation often involves pathways that relieve ring strain. nasa.gov A characteristic fragmentation for this compound would be the loss of the nitroso radical (•NO, 30 Da) to form the corresponding amine radical cation. Further fragmentation would proceed from this ion, involving cleavage of the bicyclic system. nasa.gov
Table 4: Plausible Mass Spectrometry Fragments for this compound
| Ion | Formula | Description | Reference |
|---|---|---|---|
| [M]⁺ | [C₈H₁₄N₂O]⁺ | Molecular Ion | rsc.org |
| [M - NO]⁺ | [C₈H₁₄N]⁺ | Loss of the nitroso radical. | nasa.gov |
| Further Fragments | Varies | Cleavage of the bicyclic ring system. | nasa.gov |
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. For derivatives of this compound, X-ray analysis has confirmed that the bicyclic skeleton predominantly adopts a twin-chair conformation. mostwiedzy.placs.orgniscpr.res.in
Crystallographic data yield precise bond lengths, bond angles, and torsional angles, confirming the structural details inferred from other spectroscopic methods. A key finding from X-ray studies on analogous compounds is the pyramidal character of the trivalent nitrogen atom (N-3). lookchem.comacs.org The nitrogen atom is displaced from the plane formed by the three atoms connected to it, a direct consequence of steric strain. lookchem.comacs.org This pyramidalization contributes to the non-planarity of the N-N=O group and is consistent with the low rotational barriers observed in dynamic NMR studies. lookchem.comacs.org In the solid state, the molecule is "frozen" into a single conformation, showing a specific orientation (syn or anti) of the nitroso group relative to the bicyclic frame. mostwiedzy.pl
Table 5: Key Structural Parameters from X-ray Crystallography of an Analogous N-Acyl-3-azabicyclo[3.3.1]nonane
Data from a related structure illustrates the typical geometric parameters of the twin-chair conformation.
| Parameter | Typical Value | Significance | Reference |
|---|---|---|---|
| Conformation | Twin-Chair | Confirms the lowest energy conformation in the solid state. | mostwiedzy.placs.orgniscpr.res.in |
| N3-C2 Bond Length | ~1.48 Å | Typical single bond length. | niscpr.res.in |
| N3-C4 Bond Length | ~1.49 Å | Typical single bond length. | niscpr.res.in |
| N3 Pyramidalization | Displacement of N3 from the C2-C4-N(nitroso) plane | Indicates non-planarity at the nitrogen center due to steric strain. | lookchem.comacs.org |
Chiroptical Spectroscopy (CD and UV-Vis) for Optical Activity and Electronic Transitions
Chiroptical spectroscopy, specifically Circular Dichroism (CD) and UV-Visible (UV-Vis) spectroscopy, provides valuable insights into the stereochemical and electronic properties of this compound and its derivatives. These techniques are instrumental in determining the optical activity and characterizing the electronic transitions within the molecule.
The UV-Vis spectrum of nitrosamines, including the 3-azabicyclo[3.3.1]nonane framework, typically displays two characteristic absorption bands. researchgate.net A strong absorption band is observed around 230 nm, which is attributed to a π → π* transition. researchgate.net A second, less intense band appears in the region of 330-340 nm, corresponding to an n → π* transition. researchgate.net The n → π* transition is of particular interest as it falls within the near-UV region and is sensitive to the geometry of the nitrosamine (B1359907) group. researchgate.nettruman.edulibretexts.org
In the case of N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes, the non-planar nature of the nitrosamine chromophore, induced by steric interactions, leads to notable chiroptical properties. mostwiedzy.plresearchgate.net This non-planarity, a result of the pseudoallylic A(1,3) strain, causes the amino nitrogen to adopt a pyramidal geometry, rendering the NNO group inherently chiral. mostwiedzy.pllookchem.comacs.org This inherent chirality is a key factor in the observation of strong Cotton effects in their CD spectra. mostwiedzy.pl
The rigid bicyclic skeleton of 3-azabicyclo[3.3.1]nonane becomes chiral upon N-nitrosation. mostwiedzy.pl While racemization can occur in solution, solid-state CD measurements, often performed using KBr disks, have been successfully employed to study the chiroptical properties of these compounds. mostwiedzy.pl For some derivatives, crystallization in a chiral space group allows for the separation of enantiomers, enabling the study of their individual chiroptical responses. mostwiedzy.pl
The n → π* transition is particularly sensitive to the molecular chirality and the conformation of the nitroso group. The sign of the Cotton effect associated with this transition in the CD spectrum can be correlated with the helicity of the nitrosamine chromophore. mostwiedzy.pl For instance, studies on resolved enantiomers of related N-nitrosamines have allowed for the assignment of absolute configurations based on the observed CD spectra. mostwiedzy.pl
Bathochromic shifts (shifts to longer wavelengths) of the n → π* absorption bands in the UV spectra of some N-nitroso-3-azabicyclo[3.3.1]nonane derivatives provide further evidence for the non-planar character of the nitrosamino moiety. researchgate.netlookchem.comacs.org This deviation from planarity is a direct consequence of the steric strain within the bicyclic system. researchgate.netlookchem.comacs.org
The table below summarizes representative chiroptical and UV-Vis data for derivatives of this compound, illustrating the electronic transitions and their corresponding spectral characteristics.
| Compound Derivative | Solvent/Matrix | UV-Vis λmax (nm) | CD λmax (nm) ([θ] or Δε) | Electronic Transition | Reference |
| N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes (general) | Not specified | ~370 | Not specified | n → π | researchgate.netlookchem.comacs.org |
| N-nitrosamines (general) | Water | ~230 | Not specified | π → π | researchgate.net |
| N-nitrosamines (general) | Water | ~330-340 | Not specified | n → π | researchgate.net |
| N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonane (1b) | KBr | Not specified | 433 (+2430), 372 (+1040), 296 (+2470) | Not specified | mostwiedzy.pl |
| N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonane (2b) | KBr | Not specified | 448 (+240), 403 (-2230), 309 (+2370) | Not specified | mostwiedzy.pl |
| N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonane (3b) | KBr | Not specified | 440 (+80), 400 (-930) | Not specified | mostwiedzy.pl |
| N-nitrosamine (6b) | Methanol | ~370 | Not specified | n → π | mostwiedzy.pl |
| N-nitramine (6c) | Methanol | Not specified | 294 (-1180), 243 (+18800) | Not specified | mostwiedzy.pl |
Computational and Theoretical Chemistry of 3 Nitroso 3 Azabicyclo 3.3.1 Nonane
Quantum Mechanical Calculations for Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding in 3-Nitroso-3-azabicyclo[3.3.1]nonane. These methods provide a detailed picture of electron distribution and orbital interactions within the molecule.
Studies on related N-nitroso derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have utilized quantum mechanical principles to explain their stereodynamics. lookchem.com The partial double bond character of the N-N bond, arising from the resonance between the neutral and a polar form (>N+=N-O-), restricts rotation and is a key feature of the electronic structure of N-nitrosamines. lookchem.com In the case of this compound derivatives, steric interactions can lead to a significant deviation from planarity of the nitrosamino group, which in turn affects the electronic properties and reactivity of the molecule. lookchem.comacs.org
Density Functional Theory (DFT) in Conformational Analysis and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the conformational landscape and predicting the reactivity of complex organic molecules like this compound.
DFT calculations have been instrumental in understanding the nitroso-ene cyclization reaction for the construction of morphan derivatives, which share the 2-azabicyclo[3.3.1]nonane core. pku.edu.cn These calculations revealed a stepwise mechanism involving diradical or zwitterionic intermediates, with the initial C-N bond formation being the rate-determining step. pku.edu.cn This highlights the utility of DFT in elucidating reaction mechanisms and predicting the feasibility of synthetic routes.
Furthermore, DFT has been employed to study through-bond stereoelectronic effects in 3-azabicyclo[3.3.1]nonanes. chemrxiv.orgnih.gov These studies have shown how remote substituents can influence reactivity through hyperconjugation and conjugation, providing a model to explain differing reactivities of structurally similar compounds. chemrxiv.orgnih.gov For instance, N-nitrosation of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes induces a shift in conformational preference from a boat-chair (BC) to a chair-chair (CC) conformation. nih.govrsc.org This is attributed to the increased sp2 character of the nitrogen atoms upon nitrosation, which reduces lone pair-lone pair repulsion in the CC conformer and introduces a dominating allylic strain in the BC conformation. nih.govrsc.org
Molecular Mechanics and Semi-Empirical Methods in Conformational Studies
Molecular mechanics and semi-empirical methods offer computationally less expensive alternatives for studying the conformational preferences of large molecules, including derivatives of this compound.
Molecular mechanics (MM2) calculations have been used to study the molecular geometries of N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes. lookchem.com These calculations, in conjunction with NMR spectroscopy and X-ray crystallography, have confirmed the preference for a chair-chair geometry of the bicyclic skeleton in many derivatives. lookchem.com
Semi-empirical methods, such as AM1 and PM3, have also been successfully applied to support conformational predictions made from experimental data. For N-acyl-r-2-c-4-diphenyl-3-azabicyclo[3.3.1]nonanes, these calculations helped to determine the heats of formation for various conformations (chair-chair, chair-boat, boat-chair, and boat-boat), confirming the preference for a twin-chair conformation with some flattening at the nitrogen end. niscpr.res.in These methods have also been used to analyze the conformations of N-formyl-cis-2,4-diaryl-3-azabicyclo[3.3.1]nonanes, showing good agreement with experimental results from NMR and X-ray crystallography. niscpr.res.in
Table 1: Comparison of Conformational Analysis Methods
| Method | Advantages | Disadvantages | Application to this compound |
|---|---|---|---|
| Molecular Mechanics (MM) | Fast, suitable for large systems. | Less accurate for electronic properties. | Determining preferred conformations of derivatives. lookchem.com |
| Semi-Empirical (e.g., AM1, PM3) | Faster than ab initio/DFT, includes some electronic effects. | Less accurate than higher-level methods. | Supporting experimental conformational analysis. niscpr.res.inniscpr.res.in |
| Density Functional Theory (DFT) | Good balance of accuracy and computational cost. | Can be computationally intensive for very large systems. | Elucidating reaction mechanisms and stereoelectronic effects. pku.edu.cnchemrxiv.orgnih.gov |
| Quantum Mechanics (ab initio) | High accuracy. | Computationally very expensive. | Detailed electronic structure and bonding analysis. lookchem.com |
Analysis of Electron Density and Atomic Charges
The analysis of electron density and atomic charges provides a quantitative measure of the electronic distribution within a molecule, offering insights into its reactivity and intermolecular interactions.
In the context of related bicyclic systems, Quantum Theory of Atoms in Molecules (QTAIM) analysis has been used to justify conformational preferences. For example, in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, stabilizing LP-N–C–S stereoelectronic interactions, identified through QTAIM, favor the chair-chair conformer. nih.govrsc.org While specific studies on the electron density of this compound are not detailed in the provided results, the principles can be extended. The electron-withdrawing nature of the nitroso group is expected to significantly influence the electron density distribution around the nitrogen atom and the adjacent carbons, impacting the molecule's electrostatic potential and its interactions with other species.
Theoretical Modeling of Stereoelectronic Effects
Theoretical modeling is crucial for understanding the subtle stereoelectronic effects that govern the structure and reactivity of this compound and its analogs.
In N-nitroso derivatives of 3-azabicyclo[3.3.1]nonanes, a significant stereoelectronic effect is the A(1,3) strain, or pseudoallylic strain, which arises from the steric interaction between the nitroso group and substituents on the bicyclic skeleton. lookchem.comacs.org This strain can force the nitrosamino group out of planarity, which has been confirmed by both computational and experimental methods. lookchem.comacs.org The degree of this pyramidalization of the amino nitrogen has a direct impact on the N-N rotational barrier, with more non-planar systems exhibiting lower barriers. lookchem.comacs.org This interplay between steric and electronic effects is a key feature of the chemistry of these compounds.
Mechanistic and Structural Aspects of Biological Relevance of 3 Nitroso 3 Azabicyclo 3.3.1 Nonane Scaffolds
Molecular Interactions of Azabicyclo[3.3.1]nonane Pharmacophores with Biological Systems
The 3-azabicyclo[3.3.1]nonane scaffold is a significant structural motif present in numerous natural products and synthetic compounds, playing a crucial role in medicinal chemistry. evitachem.comnih.govrsc.org Its derivatives have been investigated for a range of biological activities, including analgesic, antitubercular, and anticancer properties. nih.govrsc.orgrsc.org The bicyclo[3.3.1]nonane framework is a predominant feature in many biologically active natural products due to its unique characteristics. nih.govresearchgate.net
The nitrogen atom within the azabicyclo[3.3.1]nonane structure is key to its biological interactions. evitachem.com It can act as a nucleophile and participate in hydrogen bonding or coordinate with metal ions, thereby modulating biological responses. evitachem.com For instance, protonated 3-azabicyclo[3.3.1]nonane can form a dihydrogen bond with significant covalent character. nih.gov This interaction, characterized by a close proximity between –CH and –HN+ hydrogens (1.78 Å), results in a notable energy lowering of 4.24 kcal mol−1. nih.govrsc.org Properly substituted bicyclo[3.3.1]nonanes can also engage in proper hydrogen bonding. nih.gov
Derivatives of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane have been synthesized and assessed as ligands for the dopamine (B1211576) transporter (DAT), indicating their potential to interact with specific biological targets. acs.org Furthermore, indole (B1671886) alkaloids that contain the azabicyclo[3.3.1]nonane architecture are recognized for their potential as anticancer, antimalarial, anti-inflammatory, and antiarrhythmic drug candidates, partly due to their structural similarity to the essential amino acid tryptophan and the neurotransmitter serotonin. nih.govrsc.org
The conformation of the bicyclic structure, which typically exists in a chair-chair or boat-chair conformation, and the stereochemistry of its substituents are critical for its biological activity. acs.orgresearchgate.net For example, in some 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the equatorial orientation of the phenyl groups is a noted conformational feature. researchgate.net
Structure-Activity Relationships in Related Bicyclic Nitrosamines and their Analogues
The biological activity of bicyclic nitrosamines and their analogues is significantly influenced by their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding and predicting the potency and mechanisms of these compounds. nih.govnih.govresearchgate.net
For N-nitrosamines, there are statistically significant correlations between their carcinogenic activity, toxicity, and bulk molecular properties like the number of carbon atoms. nih.gov This suggests that the chemical nature of the alkyl substituents is not the sole determinant of their biological effects. nih.gov Improving SARs can lead to more accurate predictions of carcinogenic potency. nih.gov A key aspect of this is establishing the dominant reaction mechanism before selecting close analogs for comparison. nih.gov
In the context of 3-azabicyclo[3.3.1]nonane derivatives, the nature and position of substituents play a critical role in their biological activity. For instance, in a series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, it was found that electron-withdrawing groups at the ortho and para positions of the aryl rings enhanced their antibacterial and antifungal activities. researchgate.net
The development of SAR models, including statistical and expert rule-based systems, aids in predicting the likelihood of nitrosation at specific nitrogen centers within a molecule. nih.gov These models consider activating and deactivating features that influence the formation of nitrosamines. nih.gov
The table below summarizes the structure-activity relationships for some bicyclic compounds.
| Compound Class | Structural Feature | Impact on Biological Activity |
| N-Nitrosamines | Number of carbon atoms | Correlates with carcinogenic activity and toxicity nih.gov |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones | Electron-withdrawing groups on aryl rings | Enhanced antibacterial and antifungal activity researchgate.net |
| Oxazabicyclo[3.3.1]nonane Derivatives | Syn configuration | Improved solubility and in vivo efficacy as GPR119 agonists nih.gov |
Theoretical Frameworks for Enzyme Binding and Inhibition
Theoretical frameworks, including molecular mechanics calculations and quantum chemical calculations, are instrumental in understanding the binding and inhibition of enzymes by bicyclic compounds like those derived from the azabicyclo[3.3.1]nonane scaffold. nih.govacs.org These computational approaches provide insights into the conformational preferences and the nature of interactions between the ligand and the biological target.
For instance, Quantum Theory of Atoms in Molecules (QTAIM) analysis has been used to study the conformational preferences of bicyclo[3.3.1]nonane analogues. nih.gov This method helps in understanding stabilizing interactions, such as improper C–H⋯S hydrogen bonding, which can favor certain conformations like the chair-chair (CC) conformer. nih.gov Theoretical calculations have shown that such an interaction can lead to an energy lowering of 1.61 kcal mol⁻¹, supporting the preference for the CC conformer. nih.gov In the case of protonated 3-aza-bicyclo[3.3.1]nonane, a dihydrogen bond with significant covalent character contributes to an energy lowering of 4.24 kcal mol⁻¹. nih.govrsc.org
The development of pharmacophore models is another key theoretical tool. An initial three-component pharmacophore model has been proposed for specific serotonin-3 receptor ligands, which can include bicyclic structures. acs.org Such models define the essential structural features required for biological activity and guide the design of new, more potent inhibitors.
In the context of enzyme inhibition, these theoretical frameworks can help to rationalize the observed biological data. For example, the inhibition of converting enzymes by bicyclic compounds can be modeled to understand how these molecules interact with the active site of the enzyme. nih.gov Studies have shown that converting enzymes are present in the vascular wall and that their inhibition can influence the physiological response to molecules like angiotensin I and bradykinin. nih.gov
Considerations for Isotope Labeling in Metabolic and Pharmacokinetic Research
Isotope labeling is a powerful technique used in metabolic and pharmacokinetic research to trace the fate of compounds in biological systems. nih.govnih.gov By replacing certain atoms in a molecule with their stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H), researchers can track the absorption, distribution, metabolism, and excretion (ADME) of a drug or compound. nih.govnih.gov
The use of stable isotope-labeled compounds, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the rapid acquisition and interpretation of data. nih.gov This is particularly useful for:
Elucidating metabolic pathways: By tracking the labeled atoms, it is possible to identify the various metabolites that are formed from the parent compound. nih.govnih.gov
Determining bioavailability and disposition: Isotope labeling helps in understanding how a drug is absorbed, distributed throughout the body, and eventually eliminated. nih.gov
Investigating toxicity: It can be used to understand the role of metabolism in target organ toxicities and to link the formation of reactive metabolites to adverse effects. nih.gov
In the context of bicyclic compounds like 3-Nitroso-3-azabicyclo[3.3.1]nonane, isotope labeling can provide crucial information about its metabolic stability and potential for forming reactive intermediates. For example, placing a deuterium (B1214612) atom at a site of metabolism can slow down the metabolic process (a phenomenon known as the kinetic isotope effect), which can help in mitigating metabolism-mediated toxicity. nih.gov
The table below outlines the common stable isotopes used in metabolic studies and their applications.
| Isotope | Application |
| Deuterium (²H) | Used to probe metabolic pathways and can alter the rate of metabolism (kinetic isotope effect). nih.gov |
| Carbon-13 (¹³C) | Incorporated into the carbon skeleton of a molecule to trace its metabolic fate. nih.govyoutube.com |
| Nitrogen-15 (¹⁵N) | Used to study the metabolism of nitrogen-containing compounds. youtube.com |
| Oxygen-18 (¹⁸O) | Can be used to investigate oxidation reactions in metabolism. youtube.com |
Mechanistic Principles of Nitrogen Oxide Release from Related Nitroso Compounds
N-nitroso compounds are capable of releasing nitric oxide (NO), a key signaling molecule in various physiological processes. The mechanisms of NO release can vary depending on the structure of the nitroso compound and the biological environment.
One major pathway for NO release is through reductive fragmentation . This can occur through one-electron reduction of the N-nitrosoamine, leading to the formation of a radical anion which can then fragment to release NO. nih.gov Another possibility is reaction with endogenous reducing agents, such as ascorbic acid (Vitamin C). nih.gov For instance, N(1)-nitrosomelatonin (NOMel) reacts rapidly with ascorbic acid to produce nitric oxide and melatonin. nih.gov
Spontaneous decomposition is another mechanism. Some N-nitroso compounds can slowly decompose in aqueous solution to release NO. For example, NOMel has been shown to decompose spontaneously, although this process is slow under physiological conditions. nih.gov
Transnitrosation , the transfer of the nitroso group to another molecule, can also lead to NO release. nih.govnih.gov For example, NOMel can transnitrosate to L-cysteinate, forming S-nitrosocysteine, which can then decompose to release NO. nih.gov The decomposition of S-nitrosothiols is often catalyzed by trace transition metal ions, such as copper. nih.gov
Photolysis , or decomposition by light, can also induce NO release from nitroso compounds. UV irradiation of N-nitrosamines can cause cleavage of the N–N bond, leading to the formation of nitric oxide and an aminyl radical. acs.org
The table below summarizes the different mechanisms of NO release from nitroso compounds.
| Mechanism | Description | Example |
| Reductive Fragmentation | The N-nitroso compound is reduced, leading to the release of NO. nih.gov | Reaction of N(1)-nitrosomelatonin with ascorbic acid. nih.gov |
| Spontaneous Decomposition | The compound breaks down on its own to release NO. nih.gov | Slow decomposition of N(1)-nitrosomelatonin in aqueous solution. nih.gov |
| Transnitrosation | The nitroso group is transferred to another molecule, which then releases NO. nih.govnih.gov | Transfer of the nitroso group from N(1)-nitrosomelatonin to L-cysteinate. nih.gov |
| Photolysis | Light energy causes the breakdown of the compound and release of NO. acs.org | UV irradiation of N-nitrosodimethylamine. acs.org |
Q & A
Q. What are the common synthetic routes for constructing the 3-azabicyclo[3.3.1]nonane scaffold, and how can experimental conditions influence product yields?
The 3-azabicyclo[3.3.1]nonane core can be synthesized via intramolecular N-cyclization of amine diols using trifluoroacetic acid (TFA) to promote ring closure . Alternatively, a Michael/aldol cascade reaction offers a step-efficient route, enabling functionalization at strategic positions . For nitroso derivatives, multicomponent cascade reactions involving substrates like 3-formylchromones, enaminones, and heterocyclic ketene aminals (HKAs) under reflux conditions provide access to functionalized 9-azabicyclo[3.3.1]nonane derivatives in a one-pot process . Yield optimization requires careful control of solvent polarity, temperature, and catalyst loading.
Q. How can X-ray crystallography and NMR spectroscopy resolve conformational ambiguities in 3-nitroso-3-azabicyclo[3.3.1]nonane derivatives?
Single-crystal X-ray diffraction analysis confirms the twin-chair conformation of the bicyclo[3.3.1]nonane ring system, which is energetically favored due to minimized steric strain . Variable-temperature NMR (¹H, ¹³C) can detect dynamic processes, such as N-N bond rotation in nitroso groups, by observing coalescence of signals at elevated temperatures. For example, low barriers (~12–15 kcal/mol) for N-N rotation in N-nitroso derivatives arise from nonplanar nitrosamino geometries, as validated by UV spectral shifts and X-ray data .
Q. What analytical techniques are critical for characterizing the stereochemistry of 3-azabicyclo[3.3.1]nonane derivatives?
Chiral HPLC or capillary electrophoresis is essential for enantiomeric resolution, particularly for compounds like thiencinonate hydrochloride, where recrystallization from dichloromethane yields R-configuration crystals . Mass spectrometry (e.g., ESI-MS) complements structural elucidation, with fragmentation patterns sensitive to alkoxy substituents on the bicyclic framework .
Advanced Research Questions
Q. How does the rigidity of the 3-azabicyclo[3.3.1]nonane scaffold influence its pharmacological activity, such as AMPA receptor modulation?
The bicyclic framework’s rigidity and hydrophobicity enhance binding to allosteric sites of AMPA receptors. Molecular docking studies show tricyclic derivatives of 3,7-diazabicyclo[3.3.1]nonane (bispidines) bind at unique modulator sites distinct from other positive allosteric modulators (PAMs), stabilizing receptor conformations that potentiate glutamate signaling . Structure-activity relationship (SAR) studies prioritize substitutions that maintain planarity and hydrophobic interactions, as demonstrated in bispidine-based ampakines .
Q. What mechanistic insights explain the divergent biological activities of N-nitroso-3-azabicyclo[3.3.1]nonane derivatives in analgesic and antiarrhythmic applications?
Nitroso substituents introduce steric and electronic effects that modulate target engagement. For instance, 1-methyl-3-phenethyl-9-hydroxy derivatives exhibit µ-opioid receptor affinity due to optimal spatial alignment of the phenethyl group . Conversely, selena-analogs (e.g., 3-selena-7-azabicyclo derivatives) show antiarrhythmic properties by interacting with cardiac ion channels, where selenium’s electronegativity fine-tunes redox activity . Comparative studies using fluorinated aryl substituents reveal that pseudoallylic A(1,3) strain from equatorial aryl groups reduces N-N rotation barriers, altering pharmacodynamic profiles .
Q. How can computational modeling guide the design of 3-azabicyclo[3.3.1]nonane-based orexin receptor antagonists?
Docking simulations with orexin receptor subtypes (OX1R/OX2R) identify key interactions between the bicyclic core and transmembrane helices. Derivatives with 9-oxa-3,7-diazabicyclo[3.3.1]nonane frameworks show enhanced antagonism due to hydrogen bonding with His³⁵⁰ (OX2R) and π-π stacking with Phe⁶⁴⁹ . Free-energy perturbation (FEP) calculations predict improved selectivity by modifying aryl substituents at positions 3 and 7 to avoid off-target binding .
Data Contradictions and Resolution
Q. Discrepancies in reported N-N rotation barriers for N-nitroso derivatives: How can experimental and computational data be reconciled?
Early studies reported N-N rotation barriers of 12–15 kcal/mol for N-nitroso-3-azabicyclo[3.3.1]nonanes, attributed to nonplanar nitrosamino geometries . However, planar nitroso groups in simpler analogs exhibit higher barriers (~20 kcal/mol). This discrepancy is resolved by X-ray crystallography showing steric clashes between nitroso oxygen and equatorial aryl groups in bicyclic systems, forcing pyramidalization at nitrogen and lowering rotational energy . MD simulations incorporating pseudoallylic strain effects align with experimental NMR and UV data.
Methodological Recommendations
- Synthetic Optimization : Screen solvent systems (e.g., DMF vs. THF) and catalysts (e.g., TFA vs. p-TsOH) to enhance cyclization efficiency .
- Conformational Analysis : Combine VT-NMR with DFT calculations (e.g., B3LYP/6-31G*) to model dynamic processes .
- Pharmacological Screening : Use radioligand binding assays for AMPA/orexin receptors and patch-clamp electrophysiology for ion channel modulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
